molecular formula C10H13N B13573973 (R)-4-Phenylbut-3-en-2-amine

(R)-4-Phenylbut-3-en-2-amine

Cat. No.: B13573973
M. Wt: 147.22 g/mol
InChI Key: QPVUUOXSCVQZQG-FCZSHJHJSA-N
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Description

(2R)-4-phenylbut-3-en-2-amine is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by a phenyl group attached to a butenyl chain with an amine group at the second carbon. Its structure and properties make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-4-phenylbut-3-en-2-amine typically involves the use of chiral catalysts to ensure the correct enantiomer is produced. One common method is the asymmetric hydrogenation of 4-phenylbut-3-en-2-one using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

In an industrial setting, the production of (2R)-4-phenylbut-3-en-2-amine may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of recyclable chiral catalysts and green chemistry principles is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2R)-4-phenylbut-3-en-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form an imine or nitrile.

    Reduction: The double bond in the butenyl chain can be reduced to form a saturated amine.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2R)-4-phenylbut-3-en-2-amine has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in neurotransmitter pathways.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-4-phenylbut-3-en-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing signal transduction pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S)-4-phenylbut-3-en-2-amine: The enantiomer of (2R)-4-phenylbut-3-en-2-amine with different optical activity.

    4-phenylbut-3-en-2-amine: The racemic mixture containing both (2R) and (2S) enantiomers.

    4-phenylbutan-2-amine: The saturated analog without the double bond.

Uniqueness

(2R)-4-phenylbut-3-en-2-amine is unique due to its specific chiral configuration, which can result in different biological activities and properties compared to its enantiomer or racemic mixture. Its unsaturated butenyl chain also provides distinct reactivity compared to the saturated analog.

Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

(E,2R)-4-phenylbut-3-en-2-amine

InChI

InChI=1S/C10H13N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9H,11H2,1H3/b8-7+/t9-/m1/s1

InChI Key

QPVUUOXSCVQZQG-FCZSHJHJSA-N

Isomeric SMILES

C[C@H](/C=C/C1=CC=CC=C1)N

Canonical SMILES

CC(C=CC1=CC=CC=C1)N

Origin of Product

United States

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